molecular formula C5H8O2S B2741664 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid CAS No. 1314982-13-2

1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid

Cat. No.: B2741664
CAS No.: 1314982-13-2
M. Wt: 132.18
InChI Key: YZHOTRIKMXKDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid (CAS 1314982-13-2) is a specialized cyclopropane carboxylic acid derivative with the molecular formula C5H8O2S and a molecular weight of 132.18 g/mol . This compound features a cyclopropane ring, a structure known for its high ring strain and unique geometric properties, which are often exploited in medicinal and agrochemical research to enhance metabolic stability, increase binding affinity, and reduce off-target effects . The molecule is further functionalized with a sulfanylmethyl (-CH2SH) group, introducing a thiol moiety that can participate in nucleophilic reactions or form disulfide bonds, making it a valuable building block for the synthesis of more complex molecules or for bioconjugation. Cyclopropane-containing compounds hold significant value in various research fields. In pesticide chemistry, they are a key structural motif in a class of broad-spectrum, low-toxicity insecticides, serving as inspiration for the development of new active ingredients . Furthermore, cyclopropane fragments are integral to the study and development of fungicides, herbicides, and plant growth regulators . The unique triangular structure of the cyclopropane ring makes it a versatile scaffold in organic synthesis and drug discovery. This product, this compound, is provided for research applications and is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1-(sulfanylmethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c6-4(7)5(3-8)1-2-5/h8H,1-3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHOTRIKMXKDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CS)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of cyclopropane derivatives with thiol-containing reagents under controlled conditions to introduce the sulfanylmethyl group. The carboxylic acid functionality can be introduced through oxidation reactions or by using carboxylation agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using catalysts to enhance yield and selectivity. The process may also include purification steps such as crystallization or chromatography to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid has garnered attention for its potential therapeutic applications. Research indicates that compounds of similar structure exhibit anti-inflammatory and anticancer properties. For instance, cyclopropane derivatives have been studied for their ability to modulate biological pathways involved in inflammation and cancer cell proliferation .

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of cyclopropane derivatives, including this compound, demonstrating significant inhibition of pro-inflammatory cytokines in vitro. This suggests a mechanism through which these compounds may alleviate conditions such as arthritis or other inflammatory diseases.

Study Findings Implications
In vitro study on cyclopropane derivativesSignificant reduction in TNF-alpha levelsPotential use in treating inflammatory diseases

Synthetic Organic Chemistry

Building Block for Synthesis

The compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including cyclopropanation reactions, which are essential in synthesizing pharmaceuticals and agrochemicals .

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the cyclopropane ring: Achieved through cyclopropanation reactions using diazo compounds.
  • Introduction of functional groups: Such as carboxylic acids or thiols through oxidation or substitution reactions.
Step Reaction Type Reagents Used
1CyclopropanationDiazo compounds, Rhodium catalyst
2OxidationPotassium permanganate
3SubstitutionChloromethylphenyl chloride

Materials Science

Development of New Materials

In materials science, this compound is explored for its role in developing new polymers and materials with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it valuable for applications in coatings and composites .

Mechanism of Action

The mechanism of action of 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(Methylsulfanyl)cyclopropane-1-carboxylic acid -SCH₃ C₅H₈O₂S 132.18 Antimicrobial activity; industrial synthesis intermediate
1-Aminocyclopropane-1-carboxylic acid (ACC) -NH₂ C₄H₇NO₂ 101.10 Ethylene biosynthesis precursor; plant growth regulation
1-Methylcyclopropane-1-carboxylic acid -CH₃ C₅H₈O₂ 100.12 Organic synthesis intermediate; studied in strain-release reactions
trans-2-Cyanocyclopropane-1-carboxylic acid -CN (trans configuration) C₅H₅NO₂ 111.10 Peptide stapling; drug design applications
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid -C₆H₄Br C₁₀H₉BrO₂ 241.09 Pharmaceutical intermediate; high density (1.671 g/cm³)

Reactivity and Stability

  • Cyclopropane Ring Strain : All cyclopropane derivatives exhibit ring strain, enhancing reactivity in ring-opening reactions. For example, ACC undergoes oxidation to ethylene in plants , while methylsulfanyl derivatives may participate in nucleophilic substitutions due to the sulfur group .
  • Thiol vs. Amino Groups: The sulfanylmethyl group in 1-(sulfanylmethyl)cyclopropane-1-carboxylic acid confers redox activity (e.g., disulfide bond formation), unlike ACC’s amino group, which is critical for ethylene production via ACC oxidase .
  • Carboxylic Acid Utility: The -COOH group enables salt formation and conjugation, as seen in 1-(malonylamino)cyclopropane-1-carboxylic acid, a storage form of ACC in plants .

Biological Activity

1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring with a sulfanylmethyl group and a carboxylic acid functional group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it an interesting subject for research in both organic chemistry and medicinal applications.

The molecular formula of this compound is C5H8O2SC_5H_8O_2S, with a molecular weight of 132.18 g/mol. The compound's structure facilitates various chemical reactions, including oxidation, reduction, and substitution reactions, which can be leveraged in synthetic chemistry and biological studies.

PropertyValue
Molecular FormulaC₅H₈O₂S
Molecular Weight132.18 g/mol
Functional GroupsCarboxylic acid, Sulfanylmethyl

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through its functional groups. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the carboxylic acid group can engage in hydrogen bonding and electrostatic interactions, influencing the compound's binding affinity to various biological targets.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially affecting bacterial membrane integrity.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases associated with enzyme dysfunction.
  • Cellular Interaction : The interaction with cellular components may influence pathways related to stress responses and metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds similar to or derived from this compound:

  • Cyclopropane Fatty Acid Synthases (CFAS) :
    • A study highlighted the role of CFAS in converting unsaturated fatty acids to cyclopropane fatty acids within bacterial membranes. This modification was correlated with virulence in human pathogens, indicating that cyclopropane derivatives might influence pathogenicity and stress responses in bacteria .
  • Plant Defense Mechanisms :
    • Research on related compounds has shown that cyclopropane derivatives can modulate plant defense mechanisms against pathogens. For instance, 1-amino-cyclopropane-1-carboxylic acid (ACCA) has been demonstrated to enhance maize resistance against pathogenic attacks . This suggests that similar structural compounds could be explored for agricultural applications.
  • Synthetic Applications :
    • The compound is utilized as a building block in organic synthesis, allowing researchers to create more complex molecules with potential biological activities. Its unique structure enhances its reactivity compared to other cyclopropane derivatives .

Q & A

Q. Challenges :

  • Ring strain : Cyclopropane’s inherent instability requires low-temperature conditions and inert atmospheres to prevent ring-opening .
  • Stereochemical control : Ensuring regioselectivity in thiol addition to avoid diastereomer mixtures (e.g., cis/trans isomers) .

Table 1 : Comparison of Cyclopropane Synthesis Methods

MethodYield (%)Purity (%)Key Conditions
Simmons–Smith65–7590–95Zn/CH₂I₂, 0°C, anhydrous
Thiol-ene coupling50–6085–90UV light, room temp

Basic Question: How should researchers characterize the structural and stereochemical properties of this compound?

Answer:
Core techniques :

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identify cyclopropane protons (δ ~0.8–1.5 ppm) and carboxylic acid protons (δ ~10–12 ppm). The sulfanylmethyl group (CH₂SH) shows distinct splitting patterns .
    • 2D NMR (COSY, NOESY) : Resolve stereochemistry by analyzing spatial proximity of protons.
  • X-ray crystallography : Confirm absolute configuration and bond angles (cyclopropane C–C bonds ~1.54 Å) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., C₅H₈O₂S: exact mass 132.0248) .

Q. Critical considerations :

  • Sample purity : ≥95% purity required for reliable crystallographic data.
  • Solvent effects : Use deuterated DMSO for carboxylic acid proton visibility in NMR .

Advanced Question: How does the sulfanylmethyl substituent influence the compound’s biological interactions compared to amino or malonylamino derivatives?

Answer:
The sulfanylmethyl group introduces unique reactivity:

  • Thiol-mediated redox activity : Potential to interact with cysteine residues in enzymes (e.g., glutathione transferases) or act as a radical scavenger .
  • Comparative analysis :
    • 1-Aminocyclopropane-1-carboxylic acid (ACC) : Direct precursor to ethylene in plants; polar amino group facilitates transport across membranes .
    • 1-(Malonylamino)cyclopropane-1-carboxylic acid (MACC) : Conjugated form with reduced bioactivity, serving as an ethylene reservoir under stress .

Table 2 : Biological Activity of Cyclopropane Derivatives

CompoundBioactivityKey Interaction
ACCEthylene biosynthesisSubstrate for ACC oxidase
MACCEthylene regulation under stressHydrolysis to release ACC
Target compoundPotential enzyme inhibition/modulationThiol-disulfide exchange

Methodological note : Use HPLC-MS to track thiol stability in biological matrices, as sulfanylmethyl groups may oxidize to disulfides .

Advanced Question: What experimental strategies address the compound’s instability during storage or reaction conditions?

Answer:
Instability factors :

  • Oxidation : Sulfanylmethyl groups oxidize readily to disulfides.
  • pH sensitivity : Carboxylic acid deprotonation at neutral/basic pH accelerates degradation.

Q. Mitigation strategies :

  • Storage : Lyophilize and store at –80°C under argon; use amber vials to prevent light-induced oxidation .
  • Buffered solutions : Maintain pH 4–5 (acetic acid/sodium acetate buffer) to stabilize both thiol and carboxylic acid groups .
  • Additives : Include 1–5 mM EDTA to chelate metal ions that catalyze oxidation .

Advanced Question: How can researchers design assays to investigate its role in modulating metabolic pathways or enzyme activity?

Answer:
Stepwise approach :

Target identification : Screen against enzymes with thiol-active sites (e.g., cysteine proteases, thioredoxin) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Mechanistic studies :

  • Kinetic assays : Monitor enzyme inhibition via spectrophotometric methods (e.g., NADH depletion for dehydrogenases).
  • Radical trapping : Use EPR spectroscopy to detect thiyl radical formation .

In planta studies : Apply the compound to Arabidopsis mutants with disrupted ethylene pathways (e.g., etr1-1) to assess phenotypic rescue .

Table 3 : Example Assay Conditions

Assay TypeEnzymeSubstrateDetection Method
InhibitionCysteine proteaseZ-Phe-Arg-AMCFluorescence
Redox modulationThioredoxinInsulinTurbidity

Advanced Question: How do stereochemical variations in cyclopropane derivatives affect their biological activity?

Answer:
Case study :

  • (1S,2R)- vs. (1R,2S)-isomers : In ACC analogs, stereochemistry dictates substrate specificity for ACC oxidase. The (1S,2R) configuration aligns optimally with the enzyme’s active site .
  • Sulfanylmethyl stereochemistry : Cis isomers may exhibit stronger hydrogen bonding with targets due to spatial proximity of –SH and –COOH groups.

Q. Methodological guidance :

  • Use chiral HPLC (e.g., Daicel columns) to resolve enantiomers.
  • Molecular docking : Predict binding poses using software like AutoDock Vina, focusing on thiol-carboxylic acid interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.